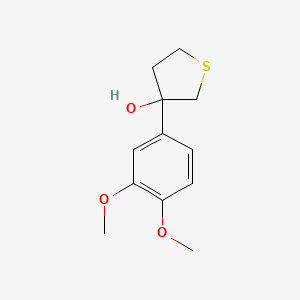

3-(3,4-Dimethoxyphenyl)thiolan-3-ol

Description

3-(3,4-Dimethoxyphenyl)thiolan-3-ol is a sulfur-containing heterocyclic compound featuring a thiolane (tetrahydrothiophene) ring substituted with a hydroxyl group at the 3-position and a 3,4-dimethoxyphenyl group. The methoxy substituents on the aromatic ring contribute to its electron-donating properties, which may influence solubility, reactivity, and biological activity.

Propriétés

IUPAC Name |

3-(3,4-dimethoxyphenyl)thiolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3S/c1-14-10-4-3-9(7-11(10)15-2)12(13)5-6-16-8-12/h3-4,7,13H,5-6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRIBRZCDKPWZGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2(CCSC2)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Curcumin Analogs with 3,4-Dimethoxyphenyl Substituents

Evidence from Molecules (2013) highlights curcumin derivatives with 3,4-dimethoxybenzylidene or 3,4-dimethoxyphenylacryloyl moieties, such as (E)-2-(3,4-dimethoxybenzylidene)-5-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclopentanone (3e). Key findings include:

- Antioxidant Activity: Compound 3e exhibited strong free radical scavenging capacity, attributed to the electron-donating methoxy groups enhancing resonance stabilization of phenolic radicals .

- Enzyme Inhibition: 3e also demonstrated potent tyrosinase inhibition (IC₅₀ = 0.8 μM), while (E)-2-(4-hydroxy-3-methoxybenzylidene)-5-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)cyclopentanone (3d) showed superior ACE inhibition (IC₅₀ = 5.2 μM), suggesting that hydroxylation patterns modulate target specificity .

Structural Contrast with Target Compound :

- The hydroxyl group on the thiolane may introduce hydrogen-bonding interactions distinct from the cyclopentanone-based analogs.

3-(3,4-(Methylenedioxy)phenyl)thiolan-3-ol

CymitQuimica lists 3-(3,4-(Methylenedioxy)phenyl)thiolan-3-ol (Ref: 10-F543320), a structural analog where the two methoxy groups are replaced by a methylenedioxy ring (forming a dioxolane moiety). Key differences include:

- No biological data is provided, but similar methylenedioxy-containing compounds (e.g., piperine analogs) are known for enhanced bioavailability .

3-(3-Methoxyphenyl)-4-methylthiolan-3-ol

This analog (CAS: 1856993-04-8) features a single methoxy group on the phenyl ring and a methyl substituent on the thiolane ring. Key comparisons:

- Steric Hindrance : The 4-methyl group on the thiolane may introduce steric effects, altering binding to enzymatic targets like tyrosinase or ACE .

Research Implications and Gaps

- Activity Prediction : The dimethoxy substitution in 3-(3,4-Dimethoxyphenyl)thiolan-3-ol may confer moderate antioxidant and enzyme inhibition properties, though likely less potent than conjugated curcumin analogs .

- Synthetic Challenges : The discontinued status of methylenedioxy analogs suggests synthetic complexity or instability, warranting further investigation into scalable routes for thiolane-based derivatives .

- Biological Studies : Targeted assays for ACE, tyrosinase, and HIV-1 protease inhibition are recommended to validate hypotheses derived from structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.